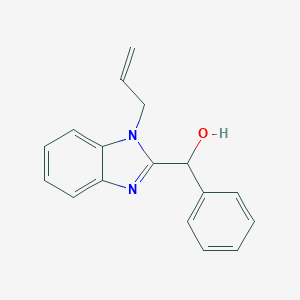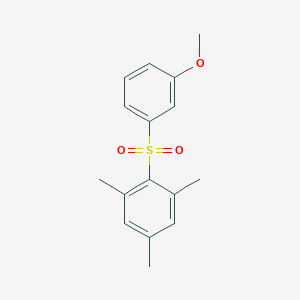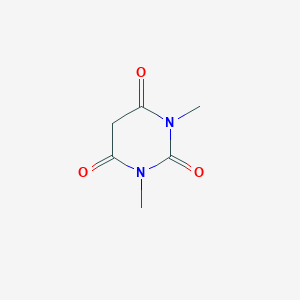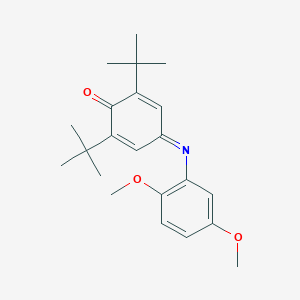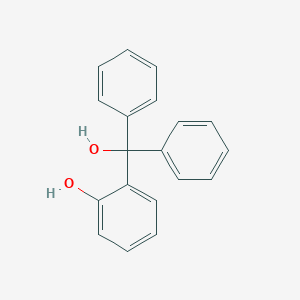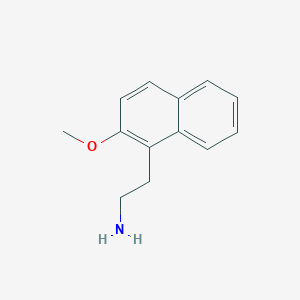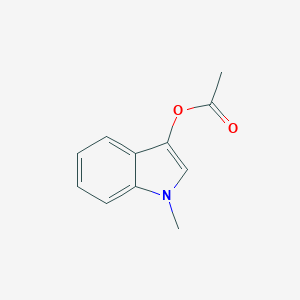![molecular formula C15H12N2O B188531 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole CAS No. 1874-47-1](/img/structure/B188531.png)
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole (PTO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities. PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
作用機序
The mechanism of action of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to exhibit antibacterial and antifungal activities. In vivo studies have shown that 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can inhibit tumor growth in mice and has low toxicity to normal cells. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to exhibit anti-inflammatory and analgesic activities.
実験室実験の利点と制限
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has several advantages for lab experiments, including its relatively simple synthesis method, its high yield, and its wide range of potential applications. However, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the study of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole. One potential direction is the development of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole as a fluorescent probe for the detection of metal ions in environmental samples. Another potential direction is the synthesis of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole derivatives with improved solubility and bioactivity. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole could also be further studied for its potential use as a photosensitizer for photodynamic therapy. Finally, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole could be studied for its potential use in the development of new materials with unique properties.
合成法
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can be synthesized through various methods, including the reaction of hydrazine with substituted benzoic acids, followed by the reaction with substituted benzaldehydes. Another method involves the reaction of substituted benzonitriles with hydrazine hydrate in the presence of a catalyst. The synthesis of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can also be achieved through microwave-assisted reactions, which have been shown to be more efficient and environmentally friendly.
科学的研究の応用
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to exhibit significant antitumor, antibacterial, and antifungal activities. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. In environmental science, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.
特性
CAS番号 |
1874-47-1 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
UHQIKTAVLMIABA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
その他のCAS番号 |
1874-47-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



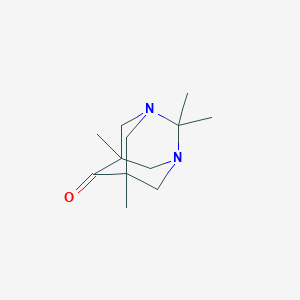

![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
